molecular formula C16H16ClN3OS B14989964 5-chloro-N-(4-methylbenzyl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-(4-methylbenzyl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B14989964
M. Wt: 333.8 g/mol
InChI Key: ARJMFNBZYMCOAS-UHFFFAOYSA-N
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Description

5-CHLORO-N-[(4-METHYLPHENYL)METHYL]-2-(PROP-2-EN-1-YLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its complex structure, which includes a pyrimidine ring substituted with various functional groups such as a chloro group, a methylphenylmethyl group, a prop-2-en-1-ylsulfanyl group, and a carboxamide group. The presence of these diverse functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-[(4-METHYLPHENYL)METHYL]-2-(PROP-2-EN-1-YLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.

    Introduction of the Chloro Group: The chloro group can be introduced via a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Methylphenylmethyl Group: This step involves a Friedel-Crafts alkylation reaction where the pyrimidine core is reacted with 4-methylbenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Addition of the Prop-2-en-1-ylsulfanyl Group: This can be achieved through a nucleophilic substitution reaction where the pyrimidine derivative is treated with prop-2-en-1-yl thiol.

    Formation of the Carboxamide Group: The final step involves the conversion of a carboxylic acid derivative to the corresponding carboxamide using reagents such as ammonia or an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-N-[(4-METHYLPHENYL)METHYL]-2-(PROP-2-EN-1-YLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The prop-2-en-1-ylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-CHLORO-N-[(4-METHYLPHENYL)METHYL]-2-(PROP-2-EN-1-YLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-CHLORO-N-[(4-METHYLPHENYL)METHYL]-2-(PROP-2-EN-1-YLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    5-CHLORO-2-METHYLPHENOL: A simpler compound with a chloro and methyl group on a phenol ring.

    4-CHLORO-2-METHYLPHENOL: Another phenol derivative with similar substituents but different positioning.

Uniqueness

5-CHLORO-N-[(4-METHYLPHENYL)METHYL]-2-(PROP-2-EN-1-YLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE is unique due to its complex structure, which includes multiple functional groups that contribute to its diverse chemical and biological properties. This complexity allows for a wide range of applications and interactions that simpler compounds may not exhibit.

Properties

Molecular Formula

C16H16ClN3OS

Molecular Weight

333.8 g/mol

IUPAC Name

5-chloro-N-[(4-methylphenyl)methyl]-2-prop-2-enylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C16H16ClN3OS/c1-3-8-22-16-19-10-13(17)14(20-16)15(21)18-9-12-6-4-11(2)5-7-12/h3-7,10H,1,8-9H2,2H3,(H,18,21)

InChI Key

ARJMFNBZYMCOAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=NC(=NC=C2Cl)SCC=C

Origin of Product

United States

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